4-(Oxetan-3-yl)pyridin-2-amine
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Overview
Description
4-(Oxetan-3-yl)pyridin-2-amine is a heterocyclic compound that features both an oxetane ring and a pyridine ring. The oxetane ring is a four-membered cyclic ether, while the pyridine ring is a six-membered aromatic ring containing one nitrogen atom.
Scientific Research Applications
4-(Oxetan-3-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study biological processes involving pyridine and oxetane derivatives.
Industrial Applications:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxetan-3-yl)pyridin-2-amine typically involves the formation of the oxetane ring followed by its attachment to the pyridine ring. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This process involves the following steps:
Formation of Methyl 2-(oxetan-3-ylidene)acetate: This intermediate is synthesized through a series of reactions starting from commercially available precursors.
Aza-Michael Addition: The intermediate is then reacted with various NH-heterocycles under specific conditions to yield the target compound.
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods .
Chemical Reactions Analysis
Types of Reactions
4-(Oxetan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine or oxetane rings.
Substitution: The compound can undergo substitution reactions, particularly on the pyridine ring, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Mechanism of Action
The mechanism of action of 4-(Oxetan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-(Oxetan-3-yl)pyridine: Lacks the amine group but shares the oxetane and pyridine rings.
2-(Oxetan-3-yl)pyridine: The oxetane ring is attached at a different position on the pyridine ring.
4-(Oxetan-3-yl)aniline: Contains an aniline group instead of a pyridine ring.
Uniqueness
4-(Oxetan-3-yl)pyridin-2-amine is unique due to the presence of both an oxetane ring and a pyridine ring with an amine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(oxetan-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-8-3-6(1-2-10-8)7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URJGHBSTAQVGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)C2=CC(=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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